molecular formula C10H14O3 B13389352 6-Ethenyl-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one

6-Ethenyl-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one

Cat. No.: B13389352
M. Wt: 182.22 g/mol
InChI Key: ACIYIFAXEVPMOB-UHFFFAOYSA-N
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Description

(3aR,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one is a complex organic compound characterized by its unique hexahydrocyclopenta[d][1,3]dioxol structure. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. Its structure includes a cyclopentane ring fused with a dioxolane ring, making it a versatile intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3aR,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the regioselective ring-opening of isosorbide with trimethylsilyl iodide in the presence of acetone, followed by intramolecular nucleophilic substitution to form the corresponding epoxide. The final step involves the formation of the desired compound through a series of nucleophilic additions and eliminations .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the ethenyl group to an ethyl group.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, where the ethenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products:

Scientific Research Applications

(3aR,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3aR,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but generally include inhibition or activation of enzymatic activity, disruption of cellular processes, and modulation of signal transduction pathways .

Comparison with Similar Compounds

    (3aR,4R,6aR)-2,2-Dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl: A structurally similar compound with a furodioxolane ring system.

    (3aR,4R,6aR)-2,2-Dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl-2-phenyl-4,5-dihydrooxazole: Another related compound with an additional oxazole ring.

Uniqueness: (3aR,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one is unique due to its specific ethenyl substitution and the combination of cyclopentane and dioxolane rings. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

6-ethenyl-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-4-6-5-7(11)9-8(6)12-10(2,3)13-9/h4,6,8-9H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIYIFAXEVPMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(CC(=O)C2O1)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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